molecular formula C4H6FeO4 B012342 Iron(II) acetate CAS No. 3094-87-9

Iron(II) acetate

Cat. No. B012342
CAS RN: 3094-87-9
M. Wt: 173.93 g/mol
InChI Key: LNOZJRCUHSPCDZ-UHFFFAOYSA-L
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Description

Iron(II) acetate, also known as ferrous acetate, is a chemical compound with the formula Fe(CH₃COO)₂. It is a white or light brown solid ionic compound of iron. The compound is highly soluble in water and forms a light green tetrahydrate. Compared to other iron compounds, such as iron pentacarbonyl, iron(II) acetate is relatively nontoxic and exhibits better reactivity .


Synthesis Analysis

Iron(II) acetate can be synthesized through various methods. One common approach involves impregnating and pyrolyzing iron(II) acetate on commercial silica. This process produces a reusable Fe/Fe–O@SiO₂ catalyst with a well-defined structure. The catalyst consists of Fe/Fe–O core–shell nanoparticles, where the fayalite phase is present at the Si–Fe interface, and α-Fe nanoparticles are covered by an ultrathin amorphous iron(III) oxide layer. This catalyst has been successfully used for the hydrogenation of nitriles to primary amines under scalable and industrially viable conditions .

Scientific Research Applications

Catalyst in Organic Oxidation Reactions

Iron(II) acetate is used as a catalyst in organic oxidation reactions . It helps to speed up the reaction without being consumed in the process. This makes it a valuable tool in various chemical processes where oxidation reactions are required.

Mordant in Dye Industry

The dye industry uses Iron(II) acetate as a mordant . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric (or paper). It helps improve the fastness and vibrancy of dyes on fabrics.

Precursor for Preparation of Other Iron Compounds

Iron(II) acetate serves as a precursor for the preparation of other iron compounds . It can be used to synthesize a variety of iron-based compounds that have applications in different fields, such as materials science, medicine, and environmental science.

Catalyst for Synthesis of Carbon Nanotubes

Iron(II) acetate is used as a catalyst for the synthesis of carbon nanotubes . Carbon nanotubes have a wide range of applications, including electronics, nanotechnology, optics, and other fields of materials science and technology.

Production of Light Green Tetrahydrate

Iron(II) acetate forms a light green tetrahydrate . This property can be used in various applications, such as colorants in paints and coatings, and indicators in certain types of chemical reactions.

Safer Alternative to Iron Pentacarbonyl

Iron(II) acetate is more non-toxic than iron pentacarbonyl, and its reactivity is better . This makes it a safer alternative for use in various applications, especially in settings where safety and toxicity are concerns.

properties

IUPAC Name

iron(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOZJRCUHSPCDZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5037656
Record name Iron(II) acetate
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Molecular Weight

173.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light brown powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Iron(II) acetate
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Product Name

Iron(II) acetate

CAS RN

3094-87-9
Record name Ferrous acetate
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Record name Acetic acid, iron(2+) salt (2:1)
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Record name Iron(II) acetate
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Record name Iron di(acetate)
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Record name FERROUS ACETATE
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Synthesis routes and methods

Procedure details

Iron(II) acetate was prepared using the same method as the Example 1 except that 1 g of iron hydroxide prepared in the Example 1 and 100 g of acetic acid were put into a three-neck round bottom flask and reacted at a temperature of 25° C. for 24 hour.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Iron(II) acetate?

A1: The molecular formula of Iron(II) acetate is C4H6FeO4 and its molecular weight is 173.93 g/mol. []

Q2: What spectroscopic data is available for Iron(II) acetate?

A2: Iron(II) acetate has been characterized by various spectroscopic methods, including:

  • Mössbauer Spectroscopy: This technique helps determine the oxidation state and coordination environment of iron in the compound. For example, μ-oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)], prepared from Iron(II) acetate, exhibits Mössbauer parameters of δFe = 0.36, 0.23 mm s−1, ΔEQ = −0.44, +1.38 mm s−1. []
  • UV-Vis Spectroscopy: This method is useful for studying the electronic transitions within the molecule. μ-oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)] displays characteristic absorption bands at 290, 360, 598 (sh), and 686 nm. []
  • Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the compound. For example, IR spectroscopy is used to characterize Iron(II) acetate complexes with phosphaniminato ligands, revealing characteristic peaks for Fe-N and Fe-Cl bonds. []

Q3: What are the main catalytic applications of Iron(II) acetate?

A3: Iron(II) acetate serves as a catalyst in various organic reactions, including:

  • Hydrosilylation of aldehydes and ketones: It acts as a precursor for the in situ formation of active iron catalysts that facilitate the addition of silanes to carbonyl compounds. []
  • Reduction of nitroarenes: Iron(II) acetate can catalyze the reduction of nitro groups to amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. []
  • Kumada cross-coupling: This reaction involves the coupling of Grignard reagents with aryl or vinyl halides, catalyzed by iron species generated from Iron(II) acetate. []
  • Synthesis of biaryls: Iron(II) acetate can facilitate the formation of biaryl compounds, crucial building blocks in organic synthesis. []
  • Synthesis of tetrazoles: These nitrogen-rich heterocycles find applications in medicinal chemistry and materials science. Iron(II) acetate can catalyze their formation from organic nitriles. []
  • Oxidative kinetic resolution of benzoins: Iron(II) acetate can be used to selectively oxidize one enantiomer of a racemic benzoin, providing access to enantioenriched compounds. []

Q4: How does the presence of acetic acid impact the corrosion rate of mild steel in a CO2 environment when Iron(II) acetate is present?

A5: The presence of acetic acid, even in small amounts (above 60 ppm), significantly increases the corrosion rate of mild steel in a CO2-rich environment. This is because acetic acid competes with carbonic acid to react with iron ions, delaying the formation of a protective iron carbonate (FeCO3) film. Although Iron(II) acetate forms, its high solubility prevents the formation of a protective film, further contributing to the increased corrosion rate. []

Q5: Can Iron(II) acetate be used to synthesize nanoparticles?

A6: Yes, Iron(II) acetate is a valuable precursor for the synthesis of iron oxide nanoparticles. For instance, thermal decomposition of Iron(II) acetate in the presence of oleic acid and 1-octadecene yields monodisperse maghemite (γ-Fe2O3) nanoparticles with sizes in the range of 3-3.5 nm. []

Q6: What are the applications of Iron(II) acetate in the development of electrocatalysts?

A7: Iron(II) acetate is used as a precursor for preparing non-precious metal electrocatalysts for the oxygen reduction reaction (ORR). Pyrolysis of Iron(II) acetate adsorbed on various carbon supports, in the presence of ammonia, generates Fe/N/C-type active sites for ORR. The choice of carbon support significantly influences the catalytic activity. []

Q7: How should Iron(II) acetate be stored to prevent oxidation?

A8: To minimize oxidation to basic Iron(III) acetate, Iron(II) acetate should be stored under an inert atmosphere (e.g., nitrogen or argon) and under anhydrous conditions. []

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